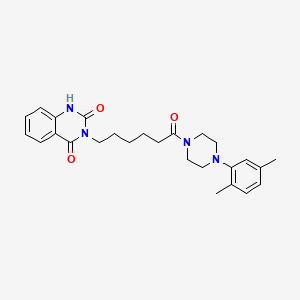

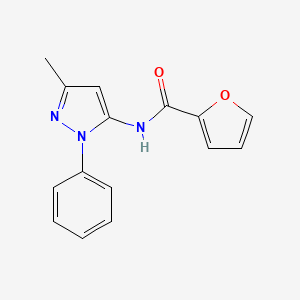

![molecular formula C19H18N2O3S2 B2795687 3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide CAS No. 1105203-07-3](/img/structure/B2795687.png)

3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a sulfonamide derivative . It is also known as MSAB (Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate) . It has an empirical formula of C15H15NO4S and a molecular weight of 305.35 .

Physical And Chemical Properties Analysis

This compound is a powder that is off-white to purple in color . It is soluble in DMSO at a concentration of 25 mg/mL . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Heterocyclic Compound Synthesis : Studies have demonstrated the compound's role in synthesizing heterocyclic enaminonitriles, highlighting its contribution to developing novel organic molecules with potential pharmacological activities (Matsunaga et al., 1986).

Polymer Synthesis : Research has also focused on synthesizing aromatic polyamides using thiophene derivatives, indicating its importance in creating new materials with high thermal stability and specific mechanical properties (Jeong et al., 1994).

Materials Science Applications

Conducting Polymer Derivatives : The compound has been used in the development of amino-functionalized chiral poly(3,4-ethylenedioxythiophene) derivatives, showcasing its potential in fabricating electrochemical sensors and devices (Hu et al., 2015).

Thermally Stable Polymers : Synthesis and characterization of novel aromatic polyamides from thiophene derivatives underscore their use in creating materials that exhibit high glass transition temperatures and thermal stability, suitable for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).

Analytical Applications

- Metal Ion Sensors : A study found that glipizid, a compound structurally related to thiophene derivatives, can be used as an ionophore for creating a novel samarium-selective membrane sensor. This research highlights the compound's role in the development of selective and sensitive analytical tools for metal ion detection (Ganjali et al., 2003).

Mecanismo De Acción

Target of Action

The primary target of 3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide, also known as MSAB, is β-catenin , a key component in the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various types of cancers .

Mode of Action

MSAB interacts directly with β-catenin, specifically binding to the C-terminal two-thirds of the Armadillo repeat region within β-catenin . This interaction promotes the ubiquitination and subsequent proteasomal degradation of β-catenin . As a result, the level of active β-catenin in the cell is reduced .

Biochemical Pathways

The degradation of β-catenin disrupts the Wnt/β-catenin signaling pathway . In the absence of active β-catenin, the transcription of Wnt target genes is downregulated . This affects various downstream effects, including the proliferation of Wnt-dependent cells .

Result of Action

The action of MSAB leads to a decrease in the viability of Wnt-dependent cells, with little effect on Wnt-independent cells and normal human cells . This selective inhibition of Wnt-dependent cell proliferation results in potent anti-tumor effects .

Action Environment

The efficacy and stability of MSAB can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the cellular and extracellular environment can impact its bioavailability . Additionally, the compound’s effectiveness may vary depending on the specific cellular context, such as the presence of Wnt-dependent signaling .

Análisis Bioquímico

Biochemical Properties

3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide binds to β-catenin, promoting its degradation . It specifically downregulates Wnt/β-catenin target genes . The nature of these interactions involves the direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) .

Cellular Effects

This compound selectively decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . It influences cell function by suppressing the Wnt3a-induced TOP-Luc activation and increasing active β-catenin levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves inducing β-catenin ubiquitination and proteasomal degradation . This results in changes in gene expression, specifically the downregulation of Wnt/β-catenin target genes .

Temporal Effects in Laboratory Settings

It has been shown to induce degradation of β-catenin in a proteasome-dependent manner .

Dosage Effects in Animal Models

In animal models, daily intraperitoneal injection of 10-20 mg/kg of this compound for 2 weeks has been shown to inhibit tumor growth of Wnt-dependent cancer cells .

Metabolic Pathways

Its role as an inhibitor of Wnt/β-catenin signaling suggests it may interact with enzymes or cofactors involved in this pathway .

Subcellular Localization

Given its role in targeting β-catenin, it is likely to be localized in areas where β-catenin is present .

Propiedades

IUPAC Name |

3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-13-8-10-15(11-9-13)21(2)26(23,24)18-16(12-25-17(18)19(20)22)14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXBVVCXRYIUHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2795606.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2795609.png)

![1-(4-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795613.png)

![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2795614.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2795616.png)

![8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2795617.png)